N-(2-methoxybenzyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-24-15-7-3-2-6-14(15)12-20-17(23)13-25-18-19-9-8-16(21-18)22-10-4-5-11-22/h2-3,6-9H,4-5,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPZWLDYJHSODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NC=CC(=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl moiety can be synthesized through a condensation reaction between appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through alkylation reactions, typically using methoxybenzyl halides and a base.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a reaction between the intermediate and thioacetic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-methoxybenzyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine-Based Thioacetamides
Pyrimidine Derivatives with Aromatic Substituents
- Example: 2-{[4-(Naphthalen-1-yl)-6-phenylpyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2f) Core: Pyrimidin-2-ylthioacetamide. Substituents: Naphthalen-1-yl and phenyl groups on pyrimidine; m-tolyl on acetamide.
Halogen-Substituted Pyrimidine Derivatives
- Example : 2-{[4-(4-Chlorophenyl)-6-(phenylthio)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2j)
- Core : Pyrimidin-2-ylthioacetamide.
- Substituents : 4-Chlorophenyl and phenylthio on pyrimidine; m-tolyl on acetamide.
- Key Differences : The chloro substituent enhances electron-withdrawing effects, which may stabilize the pyrimidine ring but reduce solubility compared to the pyrrolidin-1-yl group in the target compound .
Pyrrolidin-1-yl vs. Oxadiazole Derivatives
- Example: Compound 154 (2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide) Core: 1,3,4-Oxadiazole-pyrimidine hybrid. Activity: IC50 of 3.8 ± 0.02 μM against A549 lung cancer cells.
Comparison with Non-Pyrimidine Thioacetamides
Benzothiazole-Based Derivatives
- Example: N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-((pyrimidin-2-yl)thio)acetamide (3g) Core: Benzothiazole-thioacetamide. Substituents: Pyrimidin-2-ylthio and methylenedioxybenzothiazole. The methylenedioxy group may confer metabolic stability compared to the methoxybenzyl group in the target compound .
Triazinoindole Derivatives
- Example: N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Core: Triazinoindole-thioacetamide. Substituents: Bromophenyl on acetamide; methyl-triazinoindole. Key Differences: The bulky triazinoindole core may hinder target binding compared to the smaller pyrimidine ring in the target compound. Bromine substituents increase molecular weight and may reduce bioavailability .
Structure-Activity Relationships (SAR)
Pyrimidine Substituents :
- Nitrogen-rich groups (e.g., pyrrolidin-1-yl) enhance solubility and target binding compared to aromatic substituents (e.g., naphthalen-1-yl in 2f) .
Acetamide Aryl Groups :
- The 2-methoxybenzyl group in the target compound may improve metabolic stability over m-tolyl (2f) or bromophenyl (26) groups due to steric protection of the methoxy group .
Heterocyclic Cores: Pyrimidine-based compounds generally exhibit higher synthetic yields and tunability compared to benzothiazole or triazinoindole derivatives .
Biological Activity
N-(2-methoxybenzyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H20N4O2S
- Molecular Weight : 320.41 g/mol
This compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and receptors involved in various cellular pathways. The pyrimidine moiety is known for its role in targeting kinases and other proteins associated with cell signaling and proliferation.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it was found to inhibit the growth of breast cancer cells with an IC50 value of approximately 18 μM, indicating moderate efficacy . The mechanism involves the inhibition of PARP1, leading to enhanced apoptosis as evidenced by increased CASPASE 3/7 activity.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it could significantly reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The thiol group in the structure is hypothesized to play a crucial role in mediating these effects by modulating redox signaling pathways.
Antimicrobial Activity
Preliminary tests indicate that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the pyrimidine ring and the benzyl moiety have been explored:
| Modification | Effect on Activity |
|---|---|
| Substitution on pyrimidine | Enhanced kinase inhibition |
| Variation in alkyl chain length | Altered lipophilicity |
| Changes in thiol group | Impact on redox activity |
These modifications can lead to derivatives with improved potency and selectivity for specific targets.
Case Studies
-
Breast Cancer Study :
A study involving human breast cancer cells demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis through PARP1 inhibition . -
Inflammatory Disease Model :
In a murine model of inflammation, administration of this compound resulted in a significant decrease in inflammatory markers, showcasing its potential therapeutic application in conditions like rheumatoid arthritis. -
Antimicrobial Testing :
In vitro assays against various bacterial strains revealed that this compound exhibited promising antimicrobial activity, particularly against resistant strains, indicating its potential as a lead compound for antibiotic development.
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxybenzyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Substitution reactions to introduce the pyrrolidin-1-yl group onto the pyrimidine core under alkaline conditions (e.g., using K₂CO₃ in DMF) .
- Thioacetamide coupling via nucleophilic substitution, requiring controlled temperatures (60–80°C) and anhydrous solvents (e.g., THF) to minimize side reactions .
- Condensation reactions with 2-methoxybenzylamine, using coupling agents like EDCI/HOBt to enhance amide bond formation .
Key factors affecting yield and purity include solvent polarity, catalyst selection (e.g., DMAP for acylation), and reaction time optimization monitored by TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and pyrrolidin-1-yl protons (δ ~1.8–2.5 ppm for N–CH₂) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and fragmentation patterns of the thioacetamide moiety .
- IR Spectroscopy : Identify thioamide C=S stretches (~650 cm⁻¹) and amide N–H stretches (~3300 cm⁻¹) .
2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the pyrimidine and benzyl regions .
Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, pH)?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (~200–250°C for similar thioacetamides) .
- Solution Stability : Monitor degradation in DMSO or aqueous buffers (pH 4–9) via HPLC over 72 hours. Acidic conditions may hydrolyze the thioacetamide bond .
- Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy tracks photodegradation .
Advanced Research Questions
Q. How does this compound interact with specific kinase targets, and what experimental approaches validate these interactions?
Methodological Answer:
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in ADP-Glo™ assays to measure IC₅₀ values. Compare inhibition to reference inhibitors (e.g., erlotinib) .
- Molecular Docking : Perform in silico docking (AutoDock Vina) with kinase crystal structures (PDB IDs: 1M17, 2ITZ) to identify binding poses near ATP pockets .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing kinases on sensor chips and monitoring real-time interactions .
Q. How can researchers resolve discrepancies in reported biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., MCF-7 for anticancer activity) and culture conditions (e.g., 10% FBS, 37°C) .
- Purity Verification : Reanalyze compound batches via HPLC (>98% purity) to exclude impurities as confounding factors .
- Dose-Response Curves : Compare EC₅₀ values across studies; statistical tools (e.g., ANOVA) identify significant variability .
Q. What strategies optimize the compound’s selectivity for target proteins over off-target receptors?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified pyrrolidin-1-yl or methoxybenzyl groups. Test against panels of 50+ kinases to identify selectivity drivers .
- Proteome-Wide Profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to map off-target interactions .
- Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding to cysteine residues in target kinases .
Q. How can in silico predictions (e.g., molecular dynamics simulations) align with experimental pharmacokinetic data?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME predict logP (~2.5) and CYP450 metabolism. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
- Molecular Dynamics (MD) Simulations : Simulate binding modes over 100 ns (GROMACS) to correlate ligand-receptor stability with experimental IC₅₀ values .
- Permeability Assays : Compare Caco-2 cell monolayer permeability (Papp) with predicted P-gp substrate likelihood .
Q. What methodologies identify and quantify metabolites in preclinical studies?
Methodological Answer:
- LC-MS/MS Metabolite Profiling : Use high-resolution Q-TOF systems to detect phase I (oxidation) and phase II (glucuronidation) metabolites in rat plasma .
- Isotope-Labeling : Synthesize ¹⁴C-labeled compound for tracking metabolite distribution in autoradiography .
- Enzyme Inhibition Studies : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
Q. What formulation challenges arise due to the compound’s physicochemical properties, and how are they addressed?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations (liposomes) to improve aqueous solubility (<10 µg/mL) .
- pH-Dependent Stability : Encapsulate in enteric-coated tablets to prevent gastric degradation .
- Bioavailability Studies : Compare oral vs. intravenous administration in rodent models; AUC0–24h calculations guide dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
